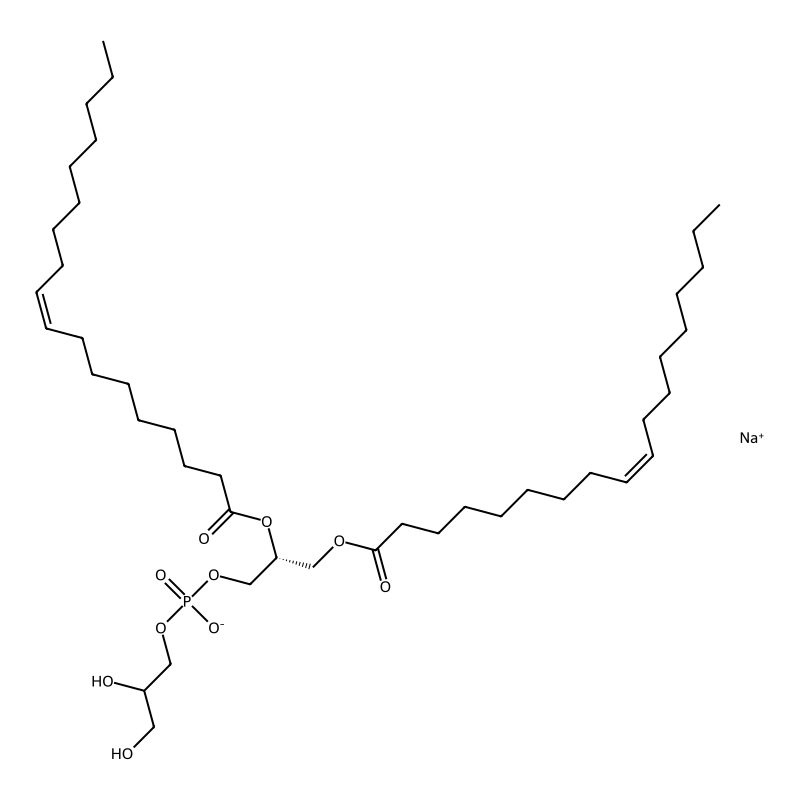1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Membrane Mimicry and Drug Delivery:
,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also known as dioleoyl phosphatidylglycerol (DOPG) sodium salt, is a synthetic phospholipid. Phospholipids are the major components of cell membranes, playing crucial roles in maintaining membrane structure, fluidity, and function. Due to its structural similarity to natural phospholipids, DOPG sodium salt can be used to mimic cell membranes in vitro, facilitating research on various cellular processes.
For instance, DOPG sodium salt vesicles (microscopic spheres) can be employed to study membrane protein function and drug-membrane interactions. These vesicles can be loaded with drugs to investigate their potential to penetrate and interact with cell membranes, offering valuable insights into drug delivery and efficacy [].
Liposome Formation and Drug Delivery:
Liposomes are microscopic spheres formed by a phospholipid bilayer, similar to cell membranes. DOPG sodium salt, along with other phospholipids, can be used to create liposomes for drug delivery applications. These liposomes can encapsulate various therapeutic agents, including drugs, genes, and imaging agents.
Due to their biocompatible nature and ability to target specific tissues, liposomes offer a promising approach for targeted drug delivery. DOPG sodium salt, with its negatively charged head group, can be used to modify the surface properties of liposomes, influencing their interaction with cells and improving their targeting efficiency [].
Cellular Signaling Studies:
DOPG sodium salt can also be used to study cellular signaling pathways. These pathways involve the transmission of signals within and between cells, regulating various cellular processes, including growth, differentiation, and survival.
By incorporating DOPG sodium salt into artificial membranes or manipulating its concentration in cells, researchers can investigate its influence on specific signaling molecules and their interactions. This can help elucidate the mechanisms underlying various cellular processes and potentially lead to the development of new therapeutic strategies [].
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, is a phospholipid characterized by its unique structure featuring two oleoyl chains attached to a glycerol backbone. This compound has the molecular formula C42H78NaO10P and a molecular weight of approximately 797.026 g/mol. It is often utilized in biological and biochemical research due to its amphiphilic properties, which allow it to form lipid bilayers similar to those found in cellular membranes .
- DOPG interacts with biological membranes due to its amphipathic properties. The hydrophobic tails insert into the fatty acid core of the membrane, while the hydrophilic head group interacts with the water environment (1: Sigma-Aldrich) .
- This ability allows DOPG to be used in studies of membrane fusion, permeability, and other membrane-related processes [].
- Hydrolysis: In the presence of water and specific enzymes such as phospholipases, this compound can undergo hydrolysis, leading to the release of fatty acids and glycerophosphate.
- Transesterification: The fatty acid chains can be exchanged with other alcohols or fatty acids under acidic or basic conditions, modifying the lipid's properties for various applications.
- Oxidation: The unsaturated bonds in the oleoyl chains are susceptible to oxidation, which can affect the stability and functionality of the lipid in biological systems.
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt exhibits several biological activities:
- Membrane Formation: As a phospholipid, it plays a crucial role in forming lipid bilayers, essential for cellular membranes and vesicles.
- Cell Signaling: This compound can participate in signaling pathways by serving as a precursor for bioactive lipids.
- Drug Delivery: Its amphiphilic nature makes it suitable for encapsulating drugs in liposomes for targeted delivery systems.
The synthesis of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt typically involves:
- Glycerol Phosphorylation: Starting with glycerol, it undergoes phosphorylation to form glycerophosphate.
- Fatty Acid Esterification: The glycerophosphate is then esterified with oleic acid under controlled conditions to introduce the two oleoyl chains.
- Sodium Salt Formation: Finally, the compound is treated with sodium hydroxide or sodium chloride to form the sodium salt.
This compound finds utility in various fields:
- Pharmaceuticals: Used as an excipient in drug formulations for improving solubility and bioavailability.
- Biotechnology: Essential in creating liposomes for vaccine delivery and gene therapy.
- Food Industry: Employed as an emulsifier and stabilizer in food products.
Studies have shown that 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt interacts with various biomolecules:
- Proteins: It can modulate protein activity by altering membrane fluidity and organization.
- Nucleic Acids: The compound is capable of forming complexes with nucleic acids, enhancing their stability and cellular uptake.
- Other Lipids: It interacts with other phospholipids to form mixed micelles or bilayers, influencing membrane dynamics.
Several compounds share structural similarities with 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Two palmitoyl chains | Higher melting point due to saturated chains |
| 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Two stearoyl chains | Even more rigid structure; used in solid lipid formulations |
| 1,2-dioleyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Two oleyl chains | Similar properties but different saturation levels |
Uniqueness
The uniqueness of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt lies in its unsaturated fatty acid composition, which provides enhanced fluidity and flexibility compared to saturated counterparts. This property is crucial for applications requiring dynamic membrane structures.
Appearance
Wikipedia
Dates
Gerlach et al. HIV-1 Nef membrane association depends on charge, curvature, composition and sequence. Nature Chemical Biology, doi: 10.1038/nchembio.268, published online 22 November 2009 http://www.nature.com/naturechemicalbiology







